3,3'-Iminobis(N,N-dimethylpropylamine)

Polyurethane Catalysis Flexible Foam Emissions

Volatile amine catalysts in polyurethane foam production cause VOC emissions and fogging, compromising automotive interior air quality standards. 3,3′-Iminobis(N,N-dimethylpropylamine) solves this as a reactive, non-emissive tertiary polyamine that chemically incorporates into the polymer matrix, eliminating long-term emissions. • Balanced gel/blow catalysis with enhanced surface cure for PU foams • Dual catalyst/curing-agent role in epoxy systems, reducing formulation complexity • High CO₂ loading (~0.95 mol/mol amine at 40°C) for energy-efficient carbon capture Supplied as a colorless liquid at ≥97% purity with full QA documentation.

Molecular Formula C10H25N3
Molecular Weight 187.33 g/mol
CAS No. 6711-48-4
Cat. No. B047261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Iminobis(N,N-dimethylpropylamine)
CAS6711-48-4
SynonymsN3-[3-(Dimethylamino)propyl]-N1,N1-dimethyl-1,3-propanediamine;  N’-[3-(Dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine;  3,3’-Bis(dimethylamino)-dipropylamine;  1,1,9,9-Tetramethyl-1,5,9-triazanonane;  2,10-Dimethyl-2,6,10-triazaundecane;  3’-Imin
Molecular FormulaC10H25N3
Molecular Weight187.33 g/mol
Structural Identifiers
SMILESCN(C)CCCNCCCN(C)C
InChIInChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3
InChIKeyBXYVQNNEFZOBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 250 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3,3′-Iminobis(N,N-dimethylpropylamine)


3,3′-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4), also referred to as tetramethyldipropylenetriamine or bis(3-dimethylaminopropyl)amine, is a branched tertiary polyamine with the molecular formula C₁₀H₂₅N₃ and a molecular weight of 187.33 g/mol [1]. This compound is characterized by its dual tertiary amine functionality, linked by an imino bridge, which confers distinct reactivity in both nucleophilic and base-catalyzed reactions . Industrially, it is widely recognized as a non-emissive, reactive catalyst for polyurethane systems, where it promotes balanced urethane/urea reactions and enhances surface cure [2]. Beyond catalysis, it serves as an epoxy resin curing agent and accelerator, a key intermediate in the synthesis of Gemini surfactants and pharmaceutical conjugates, and a promising solvent for post-combustion CO₂ capture .

Substitution Challenges for 3,3′-Iminobis(N,N-dimethylpropylamine)


In the landscape of industrial tertiary amines, 3,3′-iminobis(N,N-dimethylpropylamine) is often superficially grouped with other polyamine catalysts like triethylenediamine (TEDA/DABCO) or bis(dimethylaminoethyl) ether (BDMAEE). However, such generic substitution is technically unsound. Its unique molecular architecture—a linear triamine chain with two terminal tertiary amines and a central secondary amine—enables a specific balance of gel and blow catalysis in polyurethane foams, a dual catalyst/curing-agent role in epoxy systems, and a high amine density critical for CO₂ capture [1]. Furthermore, unlike many volatile amine catalysts, its reactive hydrogen allows it to be chemically incorporated into the polymer matrix, drastically reducing emissions and altering long-term material properties [2]. This document provides the quantitative, comparator-based evidence required to understand where this compound's performance diverges meaningfully from its closest analogs, thereby justifying its selection in critical applications.

Selection Evidence: 3,3′-Iminobis(N,N-dimethylpropylamine)


Non-Emissive Catalyst in PU Foams

A key differentiator is the compound's classification as a non-emissive, reactive amine catalyst. Unlike conventional tertiary amines such as triethylenediamine (TEDA/DABCO) or bis(2-dimethylaminoethyl) ether (BDMAEE), which can volatilize and contribute to VOC emissions and fogging, 3,3′-iminobis(N,N-dimethylpropylamine) contains a reactive hydrogen on the central secondary amine [1]. This allows the molecule to be chemically bound into the polyurethane polymer matrix during the curing process, preventing its migration or emission over the product's lifetime [2].

Polyurethane Catalysis Flexible Foam Emissions

CO₂ Absorption Performance in Post-Combustion Capture

In a 2019 study published in Chemical Engineering Science, the CO₂ solubility of aqueous 3,3′-iminobis(N,N-dimethylpropylamine) (IBDMPA) was experimentally measured across a range of conditions [1]. The study provides quantitative data on CO₂ loading capacity, which is a critical performance metric for solvent selection in post-combustion carbon capture. For instance, at 40°C and a CO₂ partial pressure of 100 kPa, an aqueous solution containing 37.5 mass% IBDMPA exhibited a CO₂ loading of approximately 0.95 mol CO₂/mol amine [1]. This data is essential for comparing this polyamine's performance against benchmark solvents like monoethanolamine (MEA) or other advanced amines.

CO₂ Capture Amine Scrubbing Thermodynamic Modeling

Dual-Function Epoxy Catalyst & Curing Agent

In epoxy resin systems, 3,3′-iminobis(N,N-dimethylpropylamine) (often referred to as TM-DPTA) distinguishes itself from common tertiary amines like benzyldimethylamine (BDMA) by functioning simultaneously as a catalyst and a co-curing agent . While BDMA acts solely as a catalyst to accelerate the reaction without being permanently incorporated, TM-DPTA's primary amine hydrogens allow it to participate directly in cross-linking, contributing to the final network structure . This dual role is particularly advantageous in anhydride-cured systems where it can enhance reaction speed while also modifying the final thermomechanical properties of the polymer .

Epoxy Curing Catalyst Dual-Functionality

Gemini Surfactant Synthesis Intermediate

Patent CN-109836349-A explicitly details the use of 3,3′-iminobis(N,N-dimethylpropylamine) as a critical intermediate in the synthesis of a novel class of adamantane-containing Gemini surfactants [1]. The synthesis pathway involves an amidation reaction with 1-adamantanecarboxylic acid chloride to form a key bis(N,N-dimethylpropylamine)adamantane-1-formamide intermediate, which is then quaternized to yield the final Gemini surfactant [1]. This specific reaction leverages the compound's unique structure—two terminal tertiary amine groups for eventual quaternization, connected by a flexible imino-propyl linker that acts as a spacer. Alternative diamines would not yield the same spacer length or charge distribution, making this compound a non-substitutable reagent for this and potentially other similar surfactant architectures.

Gemini Surfactant Synthesis Intermediate

Application Scenarios: 3,3′-Iminobis(N,N-dimethylpropylamine)


Low-VOC PU Foams for Automotive & Furniture

For applications where VOC emissions and fogging are primary concerns, 3,3′-iminobis(N,N-dimethylpropylamine) is a demonstrably superior catalyst choice. Its reactive nature, as established by its class-level comparison with non-reactive amines [1], means it becomes a permanent part of the foam matrix, drastically reducing long-term emissions [2]. Formulators should prioritize this compound over standard catalysts like TEDA or BDMAEE when targeting specifications for automotive interior parts (e.g., seat cushions, headrests) or high-quality furniture foams where air quality and material stability are non-negotiable.

Next-Gen Aqueous Amine Solvents for CO₂ Capture

Based on its high CO₂ loading capacity of ~0.95 mol CO₂/mol amine at 40°C and 100 kPa CO₂ [1], this polyamine presents a compelling alternative to first-generation solvents like MEA. Its performance in water-lean solvent formulations (e.g., 60 wt% IBDMPA, 10-18 wt% water) has been specifically modeled for energy efficiency [2]. Procurement for research and pilot-scale CO₂ capture should focus on this compound when the goal is to develop high-capacity, energy-efficient capture processes that can lower the overall cost of carbon mitigation.

Simplified Epoxy Formulations via Dual Functionality

When designing epoxy resin systems, particularly those cured with anhydrides, 3,3′-iminobis(N,N-dimethylpropylamine) offers a strategic advantage by acting as both a catalyst and a co-curing agent [1]. Unlike single-role catalysts such as BDMA, its incorporation into the polymer network can reduce the total number of formulation ingredients and simplify processing [1]. This scenario is ideal for applications like electronic encapsulants, industrial coatings, and adhesives, where streamlined formulations and reliable, tailored cure profiles are highly valued.

Gemini Surfactant Synthesis with Defined Spacer

This compound is a specific and non-substitutable intermediate for the synthesis of adamantane-containing Gemini surfactants, as detailed in patent literature [1]. The resulting surfactants have potential applications in supramolecular chemistry and nanomaterials [1]. Procurement in this context is driven by the need for a precise molecular building block that provides both the necessary tertiary amine functionalities for quaternization and a flexible spacer of a defined length, which is essential for achieving the desired surfactant properties.

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